

# Lucifer Yellow CH, Lithium Salt: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Lucifer yellow*

Cat. No.: *B1675366*

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## Abstract

This technical guide provides an in-depth overview of **Lucifer Yellow CH**, lithium salt, a highly fluorescent, fixable dye widely used in biological research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the dye's properties, applications, and experimental methodologies. Key data is presented in structured tables for clarity, and detailed protocols for its use as an intracellular tracer, in gap junction studies, and for assessing paracellular permeability are provided. Visual diagrams generated using the DOT language illustrate key experimental workflows and biological processes.

## Introduction

**Lucifer Yellow CH**, lithium salt, is a versatile and intensely fluorescent naphthalimide tracer introduced in 1978.<sup>[1][2]</sup> Its hydrophilic nature and negative charge at physiological pH generally prevent it from crossing intact cell membranes, making it an excellent marker for cell morphology, neuronal tracing, and assessing cell-to-cell communication.<sup>[1]</sup> A key feature is its carbonylhydrazide (CH) group, which allows the dye to be covalently cross-linked to surrounding biomolecules by aldehyde-based fixatives.<sup>[3][4]</sup> This property enables long-term preservation of the fluorescent signal for detailed morphological analysis and compatibility with immunocytochemistry protocols.<sup>[1]</sup> The lithium salt form is particularly favored for its high aqueous solubility, making it ideal for microinjection.<sup>[3][4]</sup>

## Core Properties and Data

**Lucifer Yellow CH**, lithium salt, is a yellow to orange solid powder.[\[5\]](#)[\[6\]](#) Its chemical and physical properties are summarized for efficient reference.

## Physicochemical Properties

The fundamental physicochemical characteristics of **Lucifer Yellow CH**, lithium salt, are presented below.

Property	Value	Reference(s)
IUPAC Name	dilithium; 6-amino-2-(2-hydrazinyl-2-oxoethyl)-1,3-dioxo-5,8-disulfonato-2,3-dihydro-1H-benzo[de]isoquinoline	<a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> Li <sub>2</sub> N <sub>5</sub> O <sub>9</sub> S <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	457.25 g/mol	<a href="#">[7]</a>
CAS Number	67769-47-5	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Faint orange to very dark orange powder	<a href="#">[6]</a>
Cell Permeability	Membrane impermeant	

## Spectral and Solubility Properties

The fluorescence and solubility parameters are critical for experimental design.

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	428 nm (in H <sub>2</sub> O)	[3][4][5][6]
Emission Maximum ( $\lambda_{em}$ )	536 - 540 nm (in H <sub>2</sub> O)	[3][4][5][6]
Quantum Yield	High (specific value not consistently reported)	[8]
Solubility (H <sub>2</sub> O)	Up to 8% w/v (80 mg/mL)	[3][4]
Solubility (H <sub>2</sub> O)	20 mg/mL (43.74 mM)	[9]
Solubility (H <sub>2</sub> O)	1 mg/mL	[6]
Storage Conditions	Store powder at 2-8°C, protected from light. Store stock solutions at -20°C or -80°C.	[4][5][6]

## Key Applications

**Lucifer Yellow**'s unique properties make it suitable for a variety of applications in cell biology and neuroscience.

- **Neuronal Tracing:** The dye can be introduced into a single neuron via microinjection to reveal its complete morphology, including fine dendritic and axonal processes, with high resolution. [1]
- **Gap Junction Intercellular Communication (GJIC):** As a molecule that is small enough to pass through gap junction channels but too large to pass through the plasma membrane, it is a classic tool for assessing "dye coupling" between adjacent cells. [1]
- **Fluid-Phase Endocytosis Tracer:** **Lucifer Yellow** can be used as a tracer for fluid-phase uptake (pinocytosis), where it is internalized within endocytic vesicles.
- **Paracellular Permeability Marker:** In cell monolayers, such as in models of the blood-brain barrier, the passage of **Lucifer Yellow** from the apical to the basolateral compartment is used to quantify the integrity of tight junctions.

- **Fixable Cell Tracer:** Its ability to be fixed in place allows for the correlation of cell morphology and connectivity with subsequent immunolabeling or ultrastructural analysis.

## Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific cell types and experimental conditions.

## Preparation of Stock and Working Solutions

Proper preparation of **Lucifer Yellow** solutions is critical for successful experiments.

- **Stock Solution Preparation:**
  - To create a concentrated stock solution, dissolve **Lucifer Yellow CH**, lithium salt, in high-purity water (H<sub>2</sub>O) or a suitable buffer (e.g., 150 mM LiCl).<sup>[3]</sup> A common stock concentration is 5-8% (w/v).<sup>[3]</sup>
  - Vortex or sonicate briefly to ensure complete dissolution.<sup>[9]</sup>
  - Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.<sup>[5]</sup>
- **Storage:**
  - Store the powder at 2-8°C, protected from light.<sup>[4][6]</sup>
  - Store frozen stock solutions at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).<sup>[5]</sup> Always protect solutions from light.
- **Working Solution Preparation:**
  - On the day of the experiment, thaw an aliquot of the stock solution.
  - Dilute the stock solution to the desired final concentration in your experimental buffer (e.g., intracellular buffer for microinjection, PBS for scrape-loading). Final concentrations typically range from 0.5% to 5%.<sup>[1][5]</sup>

## Cell Loading via Microinjection

Microinjection is a precise method for introducing **Lucifer Yellow** into a single cell, ideal for morphological studies and dye-coupling analysis.

- Micropipette Preparation:
  - Pull a glass capillary micropipette to a final tip diameter of approximately 0.2  $\mu\text{m}$ .
  - Prepare a 1-5% solution of **Lucifer Yellow** in an appropriate electrolyte solution (e.g., 150 mM LiCl or 0.33 M lithium citrate).
  - Backfill the micropipette with the **Lucifer Yellow** working solution.
- Microinjection Procedure:
  - Place the cultured cells or tissue preparation on the stage of a microscope.
  - Using a micromanipulator, carefully approach a target cell with the micropipette.
  - Gently impale the cell membrane.
  - Inject the dye into the cytoplasm using brief, positive pressure pulses or by iontophoresis (passing a negative current).
  - Allow 5-15 minutes for the dye to diffuse throughout the cell and into any coupled neighboring cells.
- Visualization:
  - Visualize the filled cell(s) using fluorescence microscopy with appropriate filter sets (e.g., excitation ~428 nm, emission ~536 nm).

## Gap Junction Assay: Scrape-Loading Dye Transfer (SLDT)

SLDT is a rapid method to assess GJIC in a population of cultured cells.

- Cell Preparation:
  - Grow cells to a confluent monolayer in a culture dish.
- Loading Procedure:
  - Wash the cell monolayer three times with a phosphate-buffered saline containing  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$  ( $\text{Ca}^{2+}$ ,  $\text{Mg}^{2+}$ -PBS).
  - Add a solution of **Lucifer Yellow** (e.g., 0.05% in  $\text{Ca}^{2+}$ ,  $\text{Mg}^{2+}$ -PBS) to the dish, just enough to cover the monolayer.
  - Using a sharp scalpel or needle, make one or more clean scrapes across the monolayer. The dye will enter the damaged cells along the scrape line.
- Dye Transfer:
  - Incubate the cells for 3-5 minutes to allow the dye to transfer from the initially loaded cells to adjacent, coupled cells via gap junctions.
- Washing and Fixation:
  - Thoroughly wash the monolayer multiple times with  $\text{Ca}^{2+}$ ,  $\text{Mg}^{2+}$ -PBS to remove all extracellular dye.
  - (Optional) Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature. Fixation allows for long-term storage and subsequent analysis.
- Analysis:
  - Image the scrape line using fluorescence microscopy.
  - Quantify GJIC by measuring the distance the dye has traveled perpendicular to the scrape or by counting the number of fluorescent cells extending from the scrape line.

## Paracellular Permeability Assay

This assay measures the integrity of tight junctions in a cell monolayer grown on a permeable support.

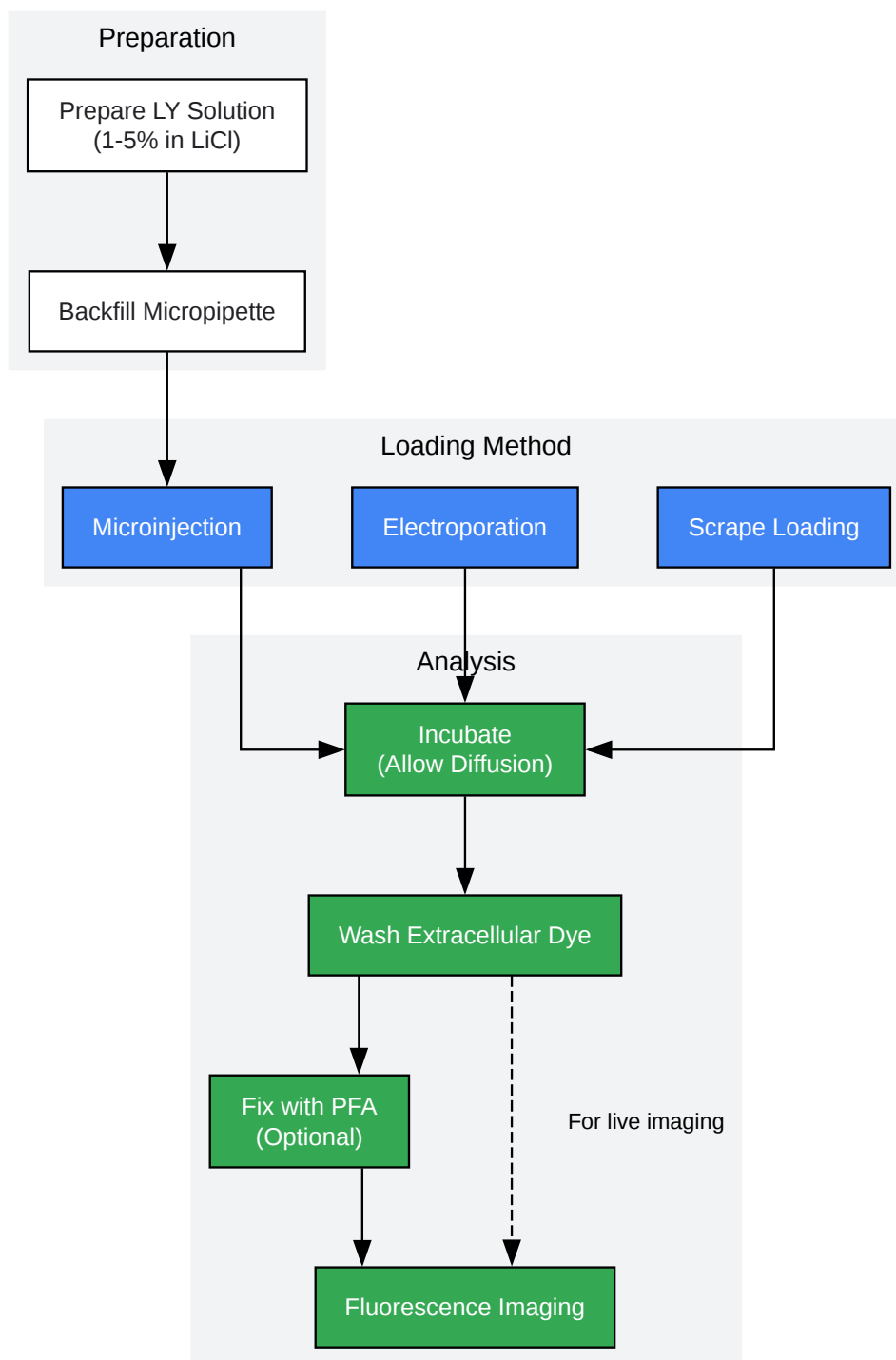
- Cell Culture:
  - Seed cells (e.g., Caco-2, hCMEC/D3) onto microporous membrane inserts (e.g., Transwells) and culture until a confluent monolayer with functional tight junctions has formed.
- Assay Procedure:
  - Gently remove the culture medium from the apical (upper) and basolateral (lower) compartments.
  - Wash the monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
  - Add fresh transport buffer to the basolateral compartment.
  - Add transport buffer containing a known concentration of **Lucifer Yellow** (e.g., 100  $\mu$ M) to the apical compartment.
- Incubation:
  - Incubate the plate for a defined period (e.g., 60-120 minutes) at 37°C, often with gentle orbital shaking to ensure mixing.
- Sample Collection and Measurement:
  - At the end of the incubation, collect a sample from the basolateral compartment.
  - Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader (Ex: ~485 nm, Em: ~530 nm).
- Quantification:
  - Create a standard curve using known concentrations of **Lucifer Yellow**.

- Use the standard curve to determine the concentration of **Lucifer Yellow** that has permeated into the basolateral chamber.
- Calculate the apparent permeability coefficient (Pc) to quantify monolayer integrity.

## Visualized Workflows and Pathways

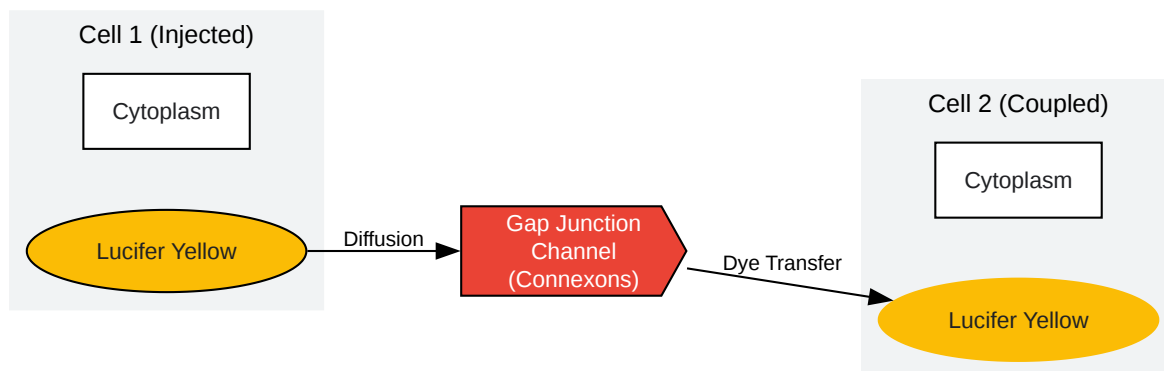
The following diagrams illustrate key experimental and biological processes involving **Lucifer Yellow**.





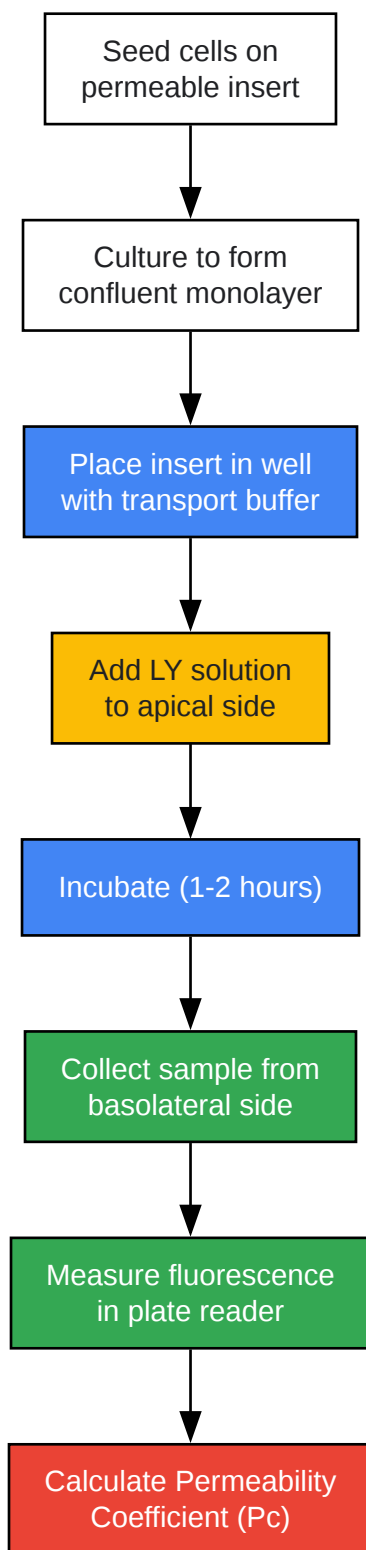
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Caption: General workflow for introducing **Lucifer Yellow** (LY) into cells.



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Caption: **Lucifer Yellow** transfer between cells via gap junctions.



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Caption: Workflow for a **Lucifer Yellow** paracellular permeability assay.

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